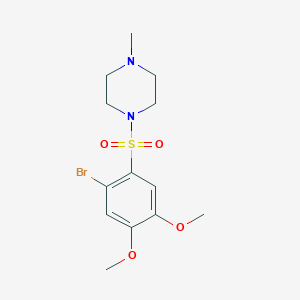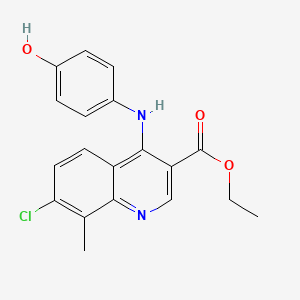
MFCD02356674
Vue d'ensemble
Description
MFCD02356674 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02356674 involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are often documented in scientific literature, providing a roadmap for researchers to replicate and modify the synthesis process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD02356674 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Applications De Recherche Scientifique
MFCD02356674 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of MFCD02356674 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MFCD02356674 include those with analogous structures or functional groups. These compounds may share some properties but also exhibit unique characteristics that distinguish them from this compound.
Uniqueness: this compound stands out due to its specific structural features and the resulting properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study for researchers aiming to develop new materials, drugs, and chemical processes.
Propriétés
IUPAC Name |
ethyl 7-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(24)15-10-21-17-11(2)16(20)9-8-14(17)18(15)22-12-4-6-13(23)7-5-12/h4-10,23H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJFKNWAZLPXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


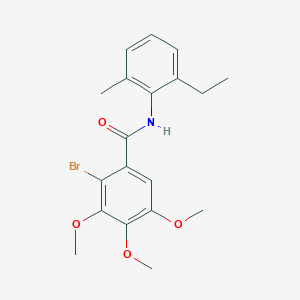
![ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3473329.png)
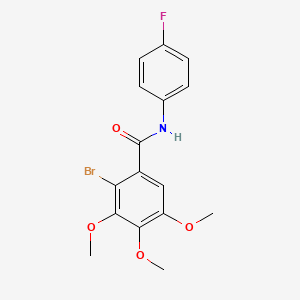
![methyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3473338.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3473339.png)
![methyl 2-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3473347.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3473353.png)
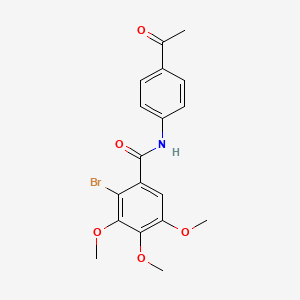
![2-(4-biphenylyloxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3473365.png)
![N~1~-(4-bromophenyl)-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B3473378.png)
![ethyl 4-[benzyl(methyl)amino]-7-chloro-8-methyl-3-quinolinecarboxylate](/img/structure/B3473386.png)
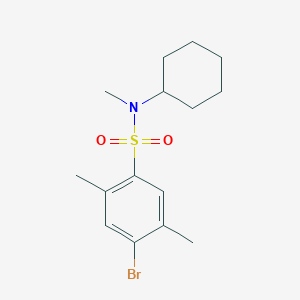
![1-(4-Fluorophenyl)-4-[(6-methylnaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B3473397.png)
